4-Amino-3-(3,4-dichlorophenyl)butan-1-ol
Overview
Description
4-Amino-3-(3,4-dichlorophenyl)butan-1-ol is an organic compound with the molecular formula C10H13Cl2NO and a molecular weight of 234.12 g/mol . It is a chiral molecule, often used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Related compounds have been found to inhibit dual-specificity tyrosine phosphorylation-regulated kinase 1a (dyrk1a) and protein kinase b (pkb, akt) signaling pathway .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, possibly inhibiting the activity of the aforementioned kinases, leading to changes in cellular signaling .
Biochemical Pathways
The compound may affect the DYRK1A-PKB/AKT signaling pathway. This pathway plays a crucial role in cell survival, growth, proliferation, and metabolism. Any alteration in this pathway can lead to significant downstream effects, potentially influencing cell cycle progression and apoptosis .
Result of Action
Related compounds have been found to inhibit the growth and migration of cells, arrest the cell cycle in the g0/g1 phase, and induce apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol typically involves the reaction of 3,4-dichlorobenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired amino alcohol.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(3,4-dichlorophenyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can yield secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted amino alcohols, ketones, and secondary amines .
Scientific Research Applications
4-Amino-3-(3,4-dichlorophenyl)butan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-(2,4-dichlorophenyl)butan-1-ol
- 4-Amino-3-(3,5-dichlorophenyl)butan-1-ol
- 4-Amino-3-(3,4-difluorophenyl)butan-1-ol
Uniqueness
4-Amino-3-(3,4-dichlorophenyl)butan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in research and industrial applications where specific interactions with molecular targets are required .
Properties
IUPAC Name |
4-amino-3-(3,4-dichlorophenyl)butan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO/c11-9-2-1-7(5-10(9)12)8(6-13)3-4-14/h1-2,5,8,14H,3-4,6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIGCDLFWQIHLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CCO)CN)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60430804 | |
Record name | 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60430804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152298-51-6, 135936-35-5 | |
Record name | 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60430804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-3-(3,4-dichlorophenyl)-1-butanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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